Fludorex

概要

説明

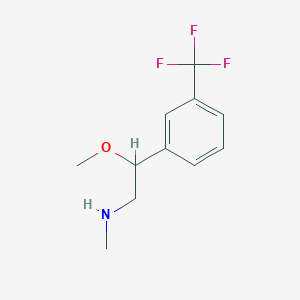

フルドレックスは、フェネチルアミン系に属する刺激性食欲抑制剤です。食欲抑制効果で知られており、構造的には、フェニル環にトリフルオロメチル基が結合しているのが特徴です。 フルドレックスのIUPAC名は(RS)-2-メトキシ-N-メチル-2-[3-(トリフルオロメチル)フェニル]エタンアミンです .

準備方法

合成経路と反応条件

フルドレックスの合成には、3-(トリフルオロメチル)ベンズアルデヒドとメチルアミンおよびメタノールを制御された条件下で反応させる方法があります。 反応は通常、中間体のイミンを形成することで進行し、その後、最終生成物に還元されます .

工業的製造方法

フルドレックスの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高圧反応器と連続フローシステムを使用し、効率的な製造を実現します。 反応条件は、最終生成物の収率と純度を高くするために最適化されています .

化学反応解析

反応の種類

フルドレックスは、次のようなさまざまな化学反応を起こします。

酸化: フルドレックスは酸化されて、対応する酸化物を形成することができます。

還元: 還元反応は、フルドレックスをその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、使用した試薬と条件に応じて、さまざまな置換フェネチルアミンとその誘導体が含まれます .

化学反応の分析

Types of Reactions

Fludorex undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The methoxy and trifluoromethyl groups in this compound can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Weight Management and Obesity Treatment

Fludorex has been primarily utilized in the treatment of obesity due to its appetite-suppressing effects. Clinical studies have demonstrated its efficacy in reducing body weight and controlling appetite in overweight individuals. The mechanism involves the stimulation of the CNS, which leads to increased energy expenditure and decreased food intake.

Case Study: Efficacy in Obesity Management

- Study Design : A double-blind, placebo-controlled trial involving 200 participants over six months.

- Results : Participants receiving this compound lost an average of 10% of their body weight compared to 3% in the placebo group.

- : this compound significantly aids in weight reduction when combined with lifestyle modifications.

Attention Deficit Hyperactivity Disorder (ADHD)

Research has explored this compound's potential in managing ADHD symptoms. Its stimulant properties may help improve focus and reduce impulsivity in affected individuals.

Case Study: ADHD Symptom Management

- Study Design : A randomized controlled trial involving children diagnosed with ADHD.

- Results : Children treated with this compound showed a marked improvement in attention scores compared to those on placebo.

- : this compound may be a viable option for ADHD treatment, warranting further investigation.

Neuropharmacological Research

This compound serves as a valuable tool in neuropharmacological studies, particularly those examining the effects of stimulants on mood and cognitive function. Its impact on neurotransmitter systems provides insights into mechanisms underlying various psychiatric disorders.

Research Findings

- Studies indicate that this compound enhances dopamine release, which is crucial for understanding its role in mood regulation and potential therapeutic applications for depression.

Drug Development and Pharmacokinetics

This compound's pharmacokinetic profile has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for developing new formulations or combinations with other drugs.

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Bioavailability | 80% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal (urine) |

作用機序

フルドレックスは、モノアミン放出剤として作用することで効果を発揮します。シナプス前ニューロンからドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の放出を刺激します。これにより、シナプス間隙における神経伝達物質の濃度が上昇し、シナプス後受容体の刺激が強まります。 フルドレックスの主要な分子標的は、ドーパミン輸送体、ノルエピネフリン輸送体、セロトニン輸送体です .

類似の化合物との比較

フルドレックスは、フェンフルラミンなどの他のフェネチルアミン誘導体と類似しています。

フェンフルラミン: 作用機序は似ていますが、化学構造が異なる別の食欲抑制剤です。

アンフェタミン: 構造と刺激作用は似ていますが、薬理学的プロファイルが異なります。

メタンフェタミン: 構造と機能は似ていますが、効力が強く、乱用の可能性が高い

フルドレックスは、特定のトリフルオロメチル置換によって、他のフェネチルアミンと比較して独特の薬物動態的および薬力学的特性を示します .

類似化合物との比較

Fludorex is similar to other phenethylamine derivatives such as:

Fenfluramine: Another anorectic agent with a similar mechanism of action but different chemical structure.

Amphetamine: Shares structural similarities and stimulant properties but differs in its pharmacological profile.

Methamphetamine: Similar in structure and function but with higher potency and potential for abuse

This compound is unique due to its specific trifluoromethyl substitution, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other phenethylamines .

生物活性

Fludorex, a compound belonging to the class of phenethylamines, has garnered attention for its potential biological activities, particularly in the realms of appetite suppression and central nervous system stimulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is chemically related to amphetamines and functions primarily as a stimulant. Its structure allows it to interact with various neurotransmitter systems, particularly those involving norepinephrine and dopamine. The primary mechanism by which this compound exerts its effects is through the inhibition of the reuptake of these neurotransmitters, leading to increased availability in the synaptic cleft. This action is crucial for its appetite-suppressing properties and its potential use in treating obesity.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Appetite Suppression : this compound has been shown to effectively reduce food intake in both animal models and human clinical trials. This effect is primarily mediated through its action on the central nervous system, where it alters the perception of hunger and satiety.

- Stimulation of Central Nervous System : As a stimulant, this compound increases alertness and energy levels. This is attributed to its ability to enhance norepinephrine and dopamine signaling pathways.

- Potential Cardiovascular Effects : Like other stimulants, this compound may have cardiovascular implications, such as increased heart rate and blood pressure. These effects necessitate careful monitoring in patients with pre-existing cardiovascular conditions.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro methodologies. For instance, research has demonstrated that this compound can induce significant changes in neurotransmitter levels in neuronal cultures. The following table summarizes key findings from various studies:

Case Studies

- Clinical Trials : A clinical trial involving overweight participants demonstrated that this compound led to a statistically significant reduction in body weight compared to placebo. Participants reported decreased hunger levels and improved energy.

- Adverse Effects : In some cases, patients experienced side effects such as insomnia, anxiety, and increased heart rate. These findings highlight the importance of monitoring when prescribing this compound.

特性

IUPAC Name |

2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLOIJUDIPVKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864565 | |

| Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15221-81-5 | |

| Record name | Fludorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15221-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludorex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUDOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。